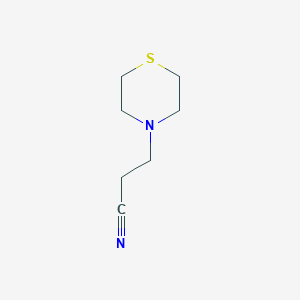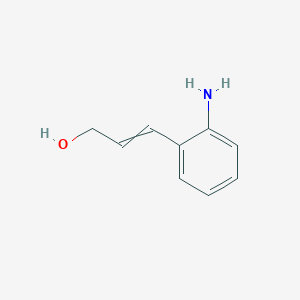
5-Methoxy-2-(1-phenylethenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(1-phenylethenyl)phenol is an organic compound with the molecular formula C15H14O2 It is a phenolic compound characterized by the presence of a methoxy group and a phenylethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(1-phenylethenyl)phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with phenylacetylene under specific conditions. The reaction is often catalyzed by a base such as sodium hydride in a solvent like dimethylformamide (DMF). The mixture is heated under an inert atmosphere, usually argon, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(1-phenylethenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenylethenyl group can be reduced to form the corresponding phenylethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
5-Methoxy-2-(1-phenylethenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of polymers and other materials due to its phenolic structure
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1-phenylethenyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The methoxy and phenylethenyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, thereby modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(1-phenylethenyl)phenol
- 4-Methoxy-2-(1-phenylethenyl)phenol
- 5-Methoxy-2-(1-phenylethyl)phenol
Uniqueness
5-Methoxy-2-(1-phenylethenyl)phenol is unique due to the specific positioning of its methoxy and phenylethenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-methoxy-2-(1-phenylethenyl)phenol |
InChI |
InChI=1S/C15H14O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(17-2)10-15(14)16/h3-10,16H,1H2,2H3 |
InChI Key |
XTMBPKBCPFNWIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
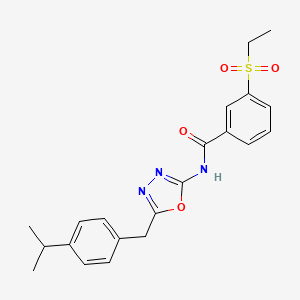
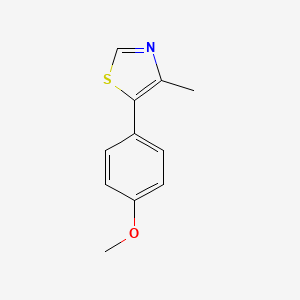
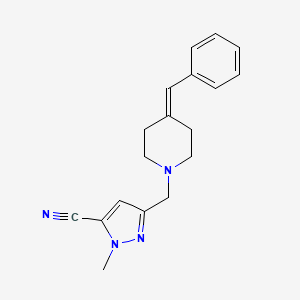
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)
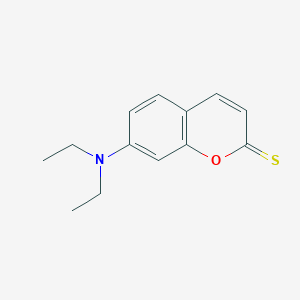


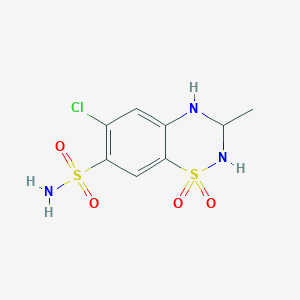
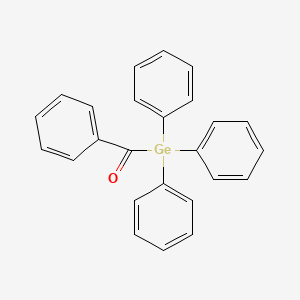
![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)
